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molecular formula C16H21FN2O3 B8794877 4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8794877
M. Wt: 308.35 g/mol
InChI Key: OTHCTDGQUUUKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

A cold solution of 4-(3-fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (400 mg, 1.29 mmol) in 1,4-dioxane.HCl (1 mL) was stirred at 0° C. for 1 hour. The reaction mixture was then concentrated under reduced pressure and the resulting crude residue was washed with ether and dried to afford 280 mg (89%) of (3-fluoro-phenyl)-piperazin-1-yl-methanone.hydrochloride.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:22])[C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1>[ClH:23].[F:21][C:17]1[CH:16]=[C:15]([C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:22])[CH:20]=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=CC=C1)F)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting crude residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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